INH2BP (5-Iodo-6-amino-1,2-benzopyrone): A Technical Guide on its Structure, Synthesis, and Mechanism of Action
INH2BP (5-Iodo-6-amino-1,2-benzopyrone): A Technical Guide on its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
INH2BP (5-Iodo-6-amino-1,2-benzopyrone) is a substituted coumarin (B35378) derivative that has garnered significant interest in the scientific community for its role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and the well-established mechanism of action of INH2BP, making it a valuable resource for professionals in drug discovery and development.
Chemical Structure and Properties
INH2BP, systematically named 6-amino-5-iodo-2H-chromen-2-one, possesses a benzopyrone (coumarin) core structure. The molecule is characterized by an amino group at the 6th position and an iodine atom at the 5th position of the benzopyrone ring.
Chemical Structure:
Image Source: PubChem CID 72356
The key physicochemical properties of INH2BP are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₆INO₂ | PubChem |
| Molecular Weight | 287.05 g/mol | PubChem |
| IUPAC Name | 6-amino-5-iodochromen-2-one | PubChem |
| CAS Number | 137881-27-7 | PubChem |
| Canonical SMILES | C1=CC2=C(C(=C1N)I)C=CC(=O)O2 | PubChem |
| InChI Key | FHEJCHJGHZPQTI-UHFFFAOYSA-N | PubChem |
Synthesis of INH2BP
The synthesis of 5-Iodo-6-amino-1,2-benzopyrone can be approached through a multi-step process starting from the commercially available 1,2-benzopyrone (coumarin). The general synthetic strategy involves the nitration of the coumarin ring, followed by reduction of the nitro group to an amine, and finally, regioselective iodination.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a proposed synthetic pathway based on established chemical transformations for coumarin derivatives.
Step 1: Synthesis of 6-Nitro-1,2-benzopyrone
-
Reaction Setup: In a flask equipped with a magnetic stirrer and maintained at 0-5°C using an ice bath, dissolve 1,2-benzopyrone in concentrated sulfuric acid.
-
Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield 6-nitro-1,2-benzopyrone.
Step 2: Synthesis of 6-Amino-1,2-benzopyrone
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 6-nitro-1,2-benzopyrone in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reduction: Add a reducing agent, for example, iron powder and a catalytic amount of ammonium (B1175870) chloride.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization to afford 6-amino-1,2-benzopyrone.[1]
Step 3: Synthesis of 5-Iodo-6-amino-1,2-benzopyrone (INH2BP)
-
Reaction Setup: Dissolve 6-amino-1,2-benzopyrone in a suitable solvent, such as aqueous methanol.
-
Iodination: Add potassium iodide (KI) and an oxidizing agent like ammonium peroxodisulfate. The amino group at the 6-position is an activating group that directs the electrophilic iodination to the ortho position (5-position).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the final product, 5-Iodo-6-amino-1,2-benzopyrone.[2]
Synthesis Workflow Diagram
Caption: Synthetic workflow for INH2BP.
Mechanism of Action: PARP Inhibition
INH2BP functions as a potent, non-covalently binding inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1.[3] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).
The therapeutic efficacy of PARP inhibitors like INH2BP is most pronounced in cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept is known as "synthetic lethality," where the inhibition of one pathway (PARP-mediated BER) in the context of a pre-existing defect in another pathway (HR) leads to cell death.
The key steps in the mechanism of action are as follows:
-
DNA Damage and PARP1 Activation: Endogenous or exogenous factors cause DNA single-strand breaks (SSBs). PARP1 detects and binds to these SSBs.
-
PARP Inhibition by INH2BP: INH2BP competes with the natural substrate of PARP1, NAD+, thereby inhibiting the catalytic activity of the enzyme. This prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to itself and other proteins.
-
SSB Accumulation: The inhibition of PARP1 leads to the accumulation of unrepaired SSBs.
-
Conversion to DSBs: During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).
-
Synthetic Lethality in HR-Deficient Cells: In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired.
-
Genomic Instability and Cell Death: The accumulation of unrepaired DSBs leads to significant genomic instability, ultimately triggering apoptosis and cell death.[4][5][6]
Signaling Pathway Diagram
Caption: PARP1 inhibition by INH2BP.
Conclusion
INH2BP is a valuable chemical tool for studying the intricacies of DNA repair pathways and holds potential as a therapeutic agent, particularly in the context of cancers with specific DNA repair deficiencies. This guide provides foundational knowledge on its structure, a plausible and detailed synthetic route, and a clear illustration of its mechanism of action through PARP inhibition, serving as a critical resource for ongoing and future research in oncology and medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
